cudratricusxanthone A

CYP450 Inhibition Drug Metabolism Herb-Drug Interaction

Select cudratricusxanthone A (CTXA) for research where generic xanthones fail. CTXA is a competitive inhibitor of CYP1A2 (Ki=1.3 µM), CYP2C9 (Ki=1.5 µM), and CYP2C8 (Ki=2.2 µM) for herb-drug interaction studies. It shows 3.4-fold greater hepatoprotective potency (EC50=37.39 vs. 125.9 µM for cudraxanthone L) in Hep G2 models and 4.4-fold higher cytotoxicity against HCT-116 cells (IC50=1.6 vs. 7.0 µg/mL for macluraxanthone B). CTXA uniquely inhibits RANKL-induced osteoclastogenesis via selective JNK pathway targeting. Substituting with analogs compromises data. Request quote for high-purity batch.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 740810-42-8
Cat. No. B021616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecudratricusxanthone A
CAS740810-42-8
SynonymsCTXA cpd
cudratricusxanthone A
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C
InChIInChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3
InChIKeyFUEJTEBWTNXAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Cudratricusxanthone A (CAS 740810-42-8): A Prenylated Xanthone with Quantifiable Differentiation in CYP, MAO, and Cytotoxicity Assays


Cudratricusxanthone A (CTXA), CAS 740810-42-8, is a prenylated xanthone isolated from the root bark of Cudrania tricuspidata [1]. It belongs to a class of natural products known for diverse biological activities, including anti-inflammatory, hepatoprotective, and cytotoxic effects [2]. Procurement of this compound for research requires careful selection among structurally similar analogs, as quantitative evidence demonstrates that subtle structural variations lead to significant differences in potency and target selectivity.

Why Cudratricusxanthone A Cannot Be Simply Substituted with Another Xanthone or Flavonoid: A Procurement Perspective


Procuring a generic 'xanthone' or even another compound from Cudrania tricuspidata is insufficient for rigorous scientific studies, as quantifiable differences in potency, selectivity, and mechanism of action are well-documented. For instance, while many related compounds exhibit general cytotoxicity, cudratricusxanthone A shows a unique CYP inhibition profile and distinct potency in specific cancer cell lines [1][2]. Furthermore, its hepatoprotective effects are quantitatively differentiated from close structural analogs like cudraxanthone L and macluraxanthone B [3]. Substituting with an analog risks invalidating experimental results and conclusions. The following evidence provides the specific, quantifiable justification for the targeted selection of cudratricusxanthone A.

Quantitative Evidence for Selecting Cudratricusxanthone A (CAS 740810-42-8) Over Closest Analogs


Selective and Potent CYP1A2 Inhibition vs. In-Class Flavonoids

Cudratricusxanthone A demonstrates a specific and potent reversible inhibition of human CYP1A2, CYP2C8, and CYP2C9 in human liver microsomes [1]. Its CYP1A2 IC50 of 3.9 µM is orders of magnitude more potent than the MAO inhibitory activity observed for the same compound (IC50 = 88.3 µM) [2], highlighting a selectivity profile not seen in related flavonoids isolated from the same source.

CYP450 Inhibition Drug Metabolism Herb-Drug Interaction

Superior Hepatoprotective Potency Against Tacrine-Induced Toxicity

In a direct comparison of four isoprenylated xanthones isolated from the same plant source, cudratricusxanthone A demonstrated a substantially more potent hepatoprotective effect against tacrine-induced cytotoxicity in Hep G2 cells than its closest structural analog, cudraxanthone L [1]. This quantitative difference establishes its superior efficacy in this specific model of liver injury.

Hepatoprotection Liver Toxicity EC50 Comparison

Comparable Hepatoprotection to Macluraxanthone B, but with a Distinct Cytotoxicity Profile

While cudratricusxanthone A and macluraxanthone B exhibit nearly identical hepatoprotective EC50 values (37.39 µM and 39.87 µM, respectively) against tacrine-induced toxicity in Hep G2 cells [1], their differentiation lies in their cytotoxic activity against cancer cell lines. In HCT-116 colon cancer cells, cudratricusxanthone A (IC50 = 1.6 µg/mL) is approximately 4.4 times more potent than macluraxanthone B (IC50 = 7.0 µg/mL) [2].

Hepatoprotection Cytotoxicity Selectivity Profile

Unique JNK/MAPK Pathway Selectivity in Osteoclast Differentiation

Cudratricusxanthone A uniquely inhibits osteoclast differentiation and function by selectively suppressing the JNK/MAPK signaling pathway without affecting ERK and p38 signaling in RANKL-stimulated cells [1]. This pathway-specific effect distinguishes it from general MAPK inhibitors and provides a unique mechanistic tool for bone biology research. No quantitative data for comparators was found for this specific mechanism.

Osteoclast Differentiation MAPK Signaling Bone Resorption

High-Value Application Scenarios for Cudratricusxanthone A (CAS 740810-42-8) Based on Quantifiable Differentiation


In Vitro Drug Metabolism and Herb-Drug Interaction Studies

Cudratricusxanthone A is an ideal candidate for use as a selective inhibitor of CYP1A2, CYP2C8, and CYP2C9 in human liver microsome assays [1]. Its defined IC50 and Ki values (Ki = 1.3 µM for CYP1A2, 1.5 µM for CYP2C9, 2.2 µM for CYP2C8) and competitive inhibition profile make it a valuable tool for predicting and studying potential herb-drug interactions, a role for which its in-class flavonoid comparators are unsuited [2].

Hepatoprotection Research with Quantified Superiority Over Analogs

In experimental models of drug-induced liver injury, particularly those involving tacrine toxicity in Hep G2 cells, cudratricusxanthone A provides a quantifiable advantage [1]. Its EC50 of 37.39 µM represents a 3.4-fold improvement in potency over cudraxanthone L (EC50 = 125.9 µM), enabling more robust and statistically significant data collection at lower concentrations [1].

Colorectal Cancer Cell Line Studies Where Potency is Critical

For research focused on colorectal cancer (CRC), cudratricusxanthone A is a demonstrably more potent cytotoxic agent against the HCT-116 cell line (IC50 = 1.6 µg/mL) compared to the structurally similar macluraxanthone B (IC50 = 7.0 µg/mL) [1]. This 4.4-fold difference justifies its selection for in vitro CRC studies where maximizing anti-proliferative effect is a primary goal.

Osteoclast Biology and Bone Resorption Mechanism Studies

Cudratricusxanthone A serves as a selective tool compound for studying the JNK/MAPK signaling pathway in the context of osteoclast differentiation [1]. Its unique ability to inhibit RANKL-induced osteoclastogenesis by specifically targeting the JNK pathway, while sparing ERK and p38, allows for precise dissection of this signaling cascade, a level of mechanistic insight not available with broader-spectrum analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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